![molecular formula C7H5BrN2 B1292604 5-bromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1000341-51-4](/img/structure/B1292604.png)

5-bromo-1H-pyrrolo[3,2-b]pyridine

Vue d'ensemble

Description

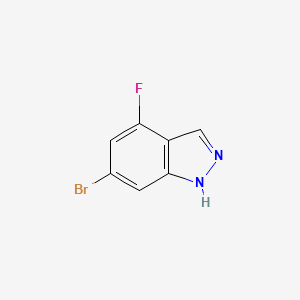

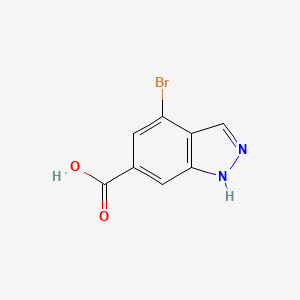

5-Bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the chemical formula C7H5BrN2 . It consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton. The compound exhibits interesting structural features and potential applications in various fields .

Synthesis Analysis

The synthesis of 5-bromo-1H-pyrrolo[3,2-b]pyridine involves the introduction of a bromine atom onto the pyrrolo[3,2-b]pyridine scaffold. Various synthetic routes have been explored, including bromination of the corresponding pyrrolo[3,2-b]pyridine precursor using suitable reagents. Researchers have reported efficient methods to access this compound, enabling its study and application .

Molecular Structure Analysis

The molecular structure of 5-bromo-1H-pyrrolo[3,2-b]pyridine reveals a planar arrangement of the fused rings. The deviation from planarity (r.m.s. deviation) is minimal (approximately 0.017 Å). The compound forms inversion dimers in the crystal lattice through pairs of N-H⋯N hydrogen bonds. Understanding its three-dimensional arrangement is crucial for predicting its properties and interactions .

Chemical Reactions Analysis

Researchers have investigated the reactivity of 5-bromo-1H-pyrrolo[3,2-b]pyridine in various chemical reactions. It serves as a versatile building block for the synthesis of more complex molecules. For instance, it has been utilized as an N-donor carrier ligand in highly cytotoxic platinum(II) dichlorido complexes. Exploring its reactivity and functional group transformations is essential for designing novel compounds .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Kinase Inhibition

5-Bromo-4-azaindole has been utilized in the design of kinase inhibitors, which are pivotal in the treatment of various cancers . Kinase inhibitors work by blocking the action of enzymes known as kinases, which are involved in the regulation of cell functions such as cell signaling, growth, and division. By inhibiting these enzymes, the compounds can effectively slow down or stop the proliferation of cancer cells.

Drug Discovery and Medicinal Chemistry

The azaindole core, including 5-Bromo-4-azaindole, is a valuable scaffold in medicinal chemistry due to its bioisosteric properties with indoles and purines . It offers a versatile platform for the development of new therapeutic agents with potential applications across a range of diseases, including neurological disorders and infections.

Organic Semiconductor Synthesis

Azaindoles, including 5-Bromo-4-azaindole, serve as building blocks in the synthesis of organic semiconductors . These materials are crucial for the development of electronic devices such as solar cells and transistors, where they offer advantages like flexibility and lower production costs compared to traditional semiconductors.

Biological Process Modulation

The azaindole framework is recognized for its role in biological process modulation . This includes the ability to interact with various biological targets, leading to modulation of biological pathways that can be harnessed for therapeutic benefits, particularly in the context of diseases where such pathways are dysregulated.

Synthetic Methodologies

5-Bromo-4-azaindole is involved in novel synthetic methodologies that enable the production of diversely substituted azaindoles . These methods are crucial for expanding the chemical space and exploring new compounds with potential biological activities.

Commercial Availability and Synthetic Innovation

The commercial availability of 5-Bromo-4-azaindole has increased over time, reflecting its importance in research and drug development . Continuous updates in synthetic innovation have led to the emergence of novel syntheses and unknown structures, broadening the potential applications of this compound.

Mécanisme D'action

Target of Action

5-Bromo-4-azaindole, also known as 5-bromo-1H-pyrrolo[3,2-b]pyridine or MFCD09263244, is a compound that has been studied for its potential biological activities . .

Mode of Action

Azaindole derivatives, to which 5-bromo-4-azaindole belongs, have been recognized as kinase inhibitors . They interact with the ATP binding site of kinases, which can lead to the inhibition of kinase activity . This interaction can result in changes in cellular processes controlled by these kinases.

Pharmacokinetics

Azaindoles have been noted for their potential in drug optimization strategies, with the ability to modulate properties such as solubility, pk a, lipophilicity, and target binding . These properties can impact the bioavailability of the compound.

Result of Action

Given its potential role as a kinase inhibitor, it may influence cellular processes regulated by kinases, potentially leading to changes in cell growth and proliferation .

Propriétés

IUPAC Name |

5-bromo-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTANNMEOBCHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646719 | |

| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

1000341-51-4 | |

| Record name | 5-Bromo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)